molecular formula C13H9BrN2O3 B7498238 3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole

3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B7498238
M. Wt: 321.13 g/mol
InChI Key: ACCQVZNHFNUKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPFBO and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BPFBO is not yet fully understood. However, studies have shown that BPFBO can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. BPFBO has also been found to induce DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
BPFBO has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BPFBO can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. BPFBO has also been found to exhibit anti-oxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPFBO in lab experiments is its potent anti-cancer properties. BPFBO has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using BPFBO in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and administration of BPFBO.

Future Directions

There are several future directions for the study of BPFBO. One of the most promising areas of research is the development of new cancer therapies based on BPFBO. Further studies are needed to determine the optimal dosage and administration of BPFBO in cancer patients. Additionally, studies are needed to determine the potential side effects of BPFBO and its long-term safety. Other future directions for the study of BPFBO include its potential use in the treatment of inflammatory diseases and its mechanism of action.

Synthesis Methods

The synthesis of BPFBO involves the reaction between 2-bromophenol, furfural, and hydrazine hydrate. The reaction takes place in the presence of a catalyst and results in the formation of BPFBO. The synthesis of BPFBO has been extensively studied and optimized to achieve high yields and purity.

Scientific Research Applications

BPFBO has been found to exhibit a wide range of potential applications in scientific research. One of the most promising applications of BPFBO is in the field of cancer research. Studies have shown that BPFBO has potent anti-cancer properties and can induce apoptosis in cancer cells. BPFBO has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-9-4-1-2-5-10(9)18-8-12-15-13(19-16-12)11-6-3-7-17-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCQVZNHFNUKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NOC(=N2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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